2,2,4-Trimethylpentane synthesis and properties
2,2,4-Trimethylpentane synthesis and properties
An In-depth Technical Guide to 2,2,4-Trimethylpentane: Synthesis and Properties
Introduction
2,2,4-Trimethylpentane, commonly known as isooctane (B107328), is a branched-chain alkane with the chemical formula C₈H₁₈.[1][2] It is a colorless, flammable liquid with a petroleum-like odor.[3][4] Isooctane is a significant component of gasoline and is used as the standard for the 100-point on the octane (B31449) rating scale, a measure of a fuel's resistance to knocking or autoignition in internal combustion engines.[2] Beyond its critical role in the fuel industry, it also serves as a non-polar solvent in various chemical syntheses and analytical techniques, such as spectrophotometry.[1][3]
This guide provides a comprehensive overview of the synthesis, and the physical and chemical properties of 2,2,4-trimethylpentane, intended for researchers, scientists, and professionals in drug development and related fields.
Synthesis of 2,2,4-Trimethylpentane
The industrial production of 2,2,4-trimethylpentane is primarily achieved through two main routes: the alkylation of isobutane (B21531) with isobutylene (B52900) and the dimerization of isobutylene followed by hydrogenation.
Industrial Production
Alkylation of Isobutane with Isobutylene: This is the most common industrial method for producing isooctane.[2] The process involves the reaction of isobutane with isobutylene in the presence of a strong acid catalyst. The most frequently used catalysts are sulfuric acid (H₂SO₄) and hydrofluoric acid (HF).[5][6] The reaction is typically carried out at low temperatures to favor the desired alkylation reaction and minimize side reactions. The overall reaction is:
(CH₃)₂CH₂ + CH₂=C(CH₃)₂ → (CH₃)₃CCH₂CH(CH₃)₂
Recent research has explored the use of more environmentally friendly catalysts, such as solid acid catalysts and deep eutectic solvents, to mitigate the hazards associated with sulfuric and hydrofluoric acids.[7][8]
Dimerization of Isobutylene and Subsequent Hydrogenation: An alternative industrial synthesis involves a two-step process. First, isobutylene is dimerized to form a mixture of iso-octenes, primarily 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene.[2] This dimerization is often catalyzed by an acid catalyst, such as an Amberlyst resin.[2] The resulting iso-octene mixture is then hydrogenated to yield 2,2,4-trimethylpentane.[2]
A newer, greener approach to this two-step process utilizes circumneutral hot water as the solvent for the dimerization step, avoiding the need for additional acid catalysts. The subsequent hydrogenation is then carried out using earth-abundant metal catalysts, offering a more sustainable and cost-effective alternative to precious metal catalysts like platinum or palladium.[7]
Laboratory Synthesis
The following is a representative experimental protocol for the laboratory-scale synthesis of 2,2,4-trimethylpentane via the alkylation of isobutane with isobutylene, adapted from industrial principles.
Materials and Reagents:
-
Isobutane (liquefied)
-
Isobutylene (liquefied)
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Concentrated Sulfuric Acid (98%)
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5% Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Ice-salt bath
-
Pressure-equalizing dropping funnel
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Three-necked round-bottom flask
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Magnetic stirrer
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Condenser with a drying tube
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Separatory funnel
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Distillation apparatus
Experimental Protocol:
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Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a condenser fitted with a drying tube is cooled in an ice-salt bath to approximately -10°C.
-
Addition of Reactants: A molar excess of liquefied isobutane is carefully transferred to the cooled flask. Chilled concentrated sulfuric acid is then slowly added to the stirring isobutane.
-
Alkylation Reaction: Liquefied isobutylene is added dropwise from the dropping funnel to the vigorously stirred mixture of isobutane and sulfuric acid over a period of 2-3 hours. The temperature of the reaction mixture should be maintained between -10°C and 0°C throughout the addition.
-
Reaction Quenching and Work-up: After the addition is complete, the reaction mixture is stirred for an additional 30 minutes. The mixture is then allowed to settle, and the upper organic layer is carefully decanted from the sulfuric acid layer.
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Neutralization: The organic layer is washed sequentially with cold water, 5% sodium bicarbonate solution, and again with water in a separatory funnel.
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Drying and Purification: The washed organic layer is dried over anhydrous magnesium sulfate, filtered, and then purified by fractional distillation. The fraction boiling at 98-100°C is collected as 2,2,4-trimethylpentane.
Physicochemical Properties of 2,2,4-Trimethylpentane
The key physical and chemical properties of 2,2,4-trimethylpentane are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₈H₁₈ |
| Molecular Weight | 114.23 g/mol [3] |
| Appearance | Colorless liquid[2] |
| Odor | Petroleum-like[3] |
| Density | 0.692 g/cm³ at 20°C[2] |
| Melting Point | -107.38 °C[2] |
| Boiling Point | 99.30 °C[2] |
| Flash Point | -12 °C (closed cup)[9] |
| Autoignition Temperature | 418 °C[4] |
| Vapor Pressure | 5.5 kPa at 21 °C[2] |
| Vapor Density | 3.9 (air = 1)[9] |
| Refractive Index (n_D²⁰) | 1.391[2] |
| Solubility in Water | Insoluble[3] |
| Octane Rating | 100[2] |
Chemical Properties and Reactivity
2,2,4-Trimethylpentane is a stable, saturated aliphatic hydrocarbon.[4] It is highly flammable and its vapors can form explosive mixtures with air.[10][11] The explosive limits in air are 1-4.6% by volume.[4] Complete combustion of isooctane yields carbon dioxide and water.
It is generally unreactive towards acids, alkalis, and most oxidizing and reducing agents under normal conditions.[4] However, it can be incompatible with strong oxidizing agents like nitric acid, which may lead to charring and ignition.[4]
Spectroscopic Data
Spectroscopic data for 2,2,4-trimethylpentane is well-documented. The National Institute of Standards and Technology (NIST) Chemistry WebBook provides reference spectra, including infrared (IR) and mass spectrometry (MS) data.[12][13]
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Infrared Spectrum: The IR spectrum of 2,2,4-trimethylpentane exhibits characteristic C-H stretching and bending vibrations for alkanes.
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Mass Spectrum: The electron ionization mass spectrum shows a molecular ion peak (M+) at m/z 114, with prominent fragment ions corresponding to the loss of methyl and larger alkyl groups.
Visualizations
Synthesis Pathway of 2,2,4-Trimethylpentane
References
- 1. epa.gov [epa.gov]
- 2. 2,2,4-Trimethylpentane - Wikipedia [en.wikipedia.org]
- 3. 2,2,4-Trimethylpentane | C8H18 | CID 10907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,2,4-Trimethylpentane | 540-84-1 [chemicalbook.com]
- 5. US2557116A - Preparation of 2,2,4-trimethyl-pentane - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. skysonginnovations.com [skysonginnovations.com]
- 8. Alkylation of isobutane and isobutene catalyzed by trifluoromethanesulfonic acid-taurine deep eutectic solvents in polyethylene glycol - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. 2,2,4-三甲基戊烷 for synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 10. ICSC 0496 - 2,2,4-TRIMETHYLPENTANE [chemicalsafety.ilo.org]
- 11. ICSC 0496 - 2,2,4-TRIMETHYLPENTANE [inchem.org]
- 12. Pentane, 2,2,4-trimethyl- [webbook.nist.gov]
- 13. Pentane, 2,2,4-trimethyl- [webbook.nist.gov]
